2-Chloro-5-phenylnicotinonitrile structural analysis
2-Chloro-5-phenylnicotinonitrile structural analysis
An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-5-phenylnicotinonitrile
Executive Summary
This technical guide provides a comprehensive, multi-faceted protocol for the complete structural elucidation of 2-Chloro-5-phenylnicotinonitrile (C₁₂H₇ClN₂). Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It details the causal logic behind the selection and sequencing of analytical techniques, emphasizing a self-validating workflow where data from orthogonal methods converge to provide an unambiguous structural assignment. We will explore a suite of core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single Crystal X-ray Crystallography—presenting not only the "how" but the fundamental "why" of each experimental choice.
Introduction: The Significance of a Heterocyclic Scaffold
2-Chloro-5-phenylnicotinonitrile belongs to the nicotinonitrile class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1] The presence of a phenyl ring, a chloro substituent, and a nitrile group on the pyridine core creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing novel therapeutic agents or functional materials.[2][3] Accurate and definitive structural analysis is the bedrock upon which all further research—be it synthetic modification, biological screening, or computational modeling—is built. An erroneous structural assignment can invalidate subsequent research and lead to significant wasted resources. This guide, therefore, establishes a robust framework for irrefutable structural confirmation.
The Analytical Workflow: A Strategy of Orthogonal Convergence
Figure 1: A comprehensive workflow for the structural elucidation of 2-Chloro-5-phenylnicotinonitrile, emphasizing a phased approach from initial characterization to definitive confirmation.
Mass Spectrometry (MS): Defining the Molecular Formula
Expertise & Causality: The first step in analyzing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose. For 2-Chloro-5-phenylnicotinonitrile, MS is particularly crucial due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), which results in a characteristic isotopic pattern for any chlorine-containing fragment.[4][5] Observing this pattern is a critical validation step.
Experimental Protocol (ESI-TOF):
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺.
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Analysis:
-
Identify the molecular ion peak cluster. For C₁₂H₇ClN₂, the expected monoisotopic mass is 214.0292 g/mol .[6] The [M+H]⁺ ion should appear at m/z 215.0371.
-
Critically, look for the M+2 peak. There should be a secondary peak at m/z 217.0341 (for [M+2+H]⁺) with an intensity approximately one-third that of the m/z 215.0371 peak.[4][7] This 3:1 ratio is a definitive signature of a single chlorine atom.[4]
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| Ion/Fragment | Formula | Calculated m/z (Monoisotopic) | Expected Relative Intensity | Significance |
| [M+H]⁺ | [C₁₂H₈ClN₂]⁺ | 215.0371 | 100% | Molecular Ion (³⁵Cl) |
| [(M+2)+H]⁺ | [C₁₂H₈³⁷ClN₂]⁺ | 217.0341 | ~32% | Isotopic Peak (³⁷Cl) |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For 2-Chloro-5-phenylnicotinonitrile, we expect to see clear absorptions for the nitrile group, the aromatic rings, and the carbon-chlorine bond. The presence or absence of these key peaks provides immediate structural clues and corroborates the elemental composition suggested by MS.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample with the anvil and collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Analysis: Analyze the spectrum for characteristic absorption bands.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Nitrile | C≡N stretch | ~2225 cm⁻¹ | Strong, sharp peak confirming the nitrile group.[8] |
| Aromatic Rings | C=C stretch | 1600-1450 cm⁻¹ | Multiple sharp peaks indicating the pyridine and phenyl rings. |
| Aromatic C-H | C-H stretch | 3100-3000 cm⁻¹ | Weak to medium peaks. |
| Carbon-Chlorine | C-Cl stretch | 800-600 cm⁻¹ | Confirms the presence of the chloro-substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms. For a molecule with distinct aromatic regions like 2-Chloro-5-phenylnicotinonitrile, NMR allows for the unambiguous assignment of each proton and carbon to its specific position on the molecular scaffold.
Figure 2: The logical flow of NMR analysis, from 1D and 2D data acquisition to the final, complete structural assignment.
Experimental Protocol (¹H and ¹³C NMR):
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Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; the compound must be fully soluble.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Analysis:
-
¹H NMR: Based on known chemical shifts for phenylpyridines, we can predict the spectrum.[9][10][11] The two protons on the pyridine ring will appear as distinct signals, likely doublets, at the downfield end of the aromatic region due to the electron-withdrawing nature of the nitrogen and nitrile group. The five protons of the phenyl ring will appear as a more complex multiplet system in the typical aromatic region.
-
¹³C NMR: The spectrum will show all 12 unique carbons. The nitrile carbon (C≡N) will be a distinct peak around 115-120 ppm. The carbon bearing the chlorine (C-Cl) will be significantly downfield. The remaining aromatic carbons will appear in the 120-160 ppm range.
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| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | |
| Position | δ (ppm) | Position |
| H-4, H-6 (Pyridine) | 8.0 - 8.8 | C-CN |
| H-2', H-3', H-4', H-5', H-6' (Phenyl) | 7.3 - 7.8 | Aromatic CH & C-C |
| C-Cl | ||
| C-N |
Note: These are predicted values based on analogous structures and require experimental verification. 2D NMR (HSQC, HMBC) would be employed for definitive assignment of each specific proton and carbon.
Single Crystal X-ray Crystallography: The Gold Standard
Expertise & Causality: While the combination of MS, FT-IR, and NMR provides a highly confident 2D structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[12] It provides a precise 3D model of the molecule as it exists in the solid state, revealing exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[13][14][15] This technique is invaluable for confirming regiochemistry and resolving any ambiguities that may persist after spectroscopic analysis.
Experimental Protocol (General Workflow):
-
Crystal Growth: This is often the most challenging step. Grow a single, diffraction-quality crystal of 2-Chloro-5-phenylnicotinonitrile. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.
-
Crystal Mounting: Mount a suitable crystal (typically <0.5 mm in each dimension) on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic positions.[12]
The result is a definitive 3D structure that confirms the connectivity, regiochemistry, and provides valuable insight into the molecule's solid-state conformation.
Conclusion: A Unified Structural Dossier
The structural analysis of 2-Chloro-5-phenylnicotinonitrile is complete only when the data from all techniques converge on a single, consistent structure. The molecular formula from MS must align with the atom counts from NMR. The functional groups identified by FT-IR must be present in the final NMR-derived structure. Finally, the definitive 3D model from X-ray crystallography should confirm the connectivity established by spectroscopy. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research and development efforts.
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